4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H28N4O4S. It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of “this compound” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
The compound has been studied for its potential in cardiac electrophysiology. Research indicates that certain N-substituted benzamide and benzene-sulfonamides, akin to 4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, show promising activity in in vitro Purkinje fiber assays, similar to other class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).
Anti-Inflammatory and Anti-Cancer Properties
Some derivatives of this compound have been synthesized as potential anti-inflammatory and anti-cancer agents. The chemical structure of these derivatives, which include substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, have shown fair to good yields in laboratory settings (Gangapuram & Redda, 2009).
Antioxidant and Antibacterial Activities
The compound's derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and evaluated for their biological activities, including antioxidant and antibacterial properties. These derivatives have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Anticonvulsant Drug Intermediates
The compound and its related structures have been used in the synthesis of important intermediates for anticonvulsant drugs like zonisamide (Arava et al., 2007).
Carbonic Anhydrase Inhibitors
Derivatives of this compound have been investigated as carbonic anhydrase inhibitors, especially in the context of tumor-associated isozyme IX. These inhibitors have potential applications in treating tumors (Ilies et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-6-17-21-22-19(27-17)20-18(24)15-7-9-16(10-8-15)28(25,26)23(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQOJVOHGPVCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.